N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGBTCTPRNFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function. This interaction results in the inhibition of the growth of Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathway involving the DprE1 enzyme. The DprE1 enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts the formation of the cell wall, leading to the death of the bacteria.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole ring, a nitro group, and a thiophene moiety, contribute to its diverse biological activities. This article reviews the compound's biological activity based on various research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 410.5 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Benzothiazole | A bicyclic structure that contributes to its biological activity. |
| Nitro Group | Known for its reactivity and potential role in biological interactions. |
| Thiophene | Provides additional electronic properties that may enhance activity against biological targets. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitro group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study:
A study demonstrated that derivatives of benzothiazole, particularly those containing nitro and thiophene groups, showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Research Findings:
In vitro studies revealed that compounds with similar structural motifs led to cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with thiazole and pyridine rings have been noted for their ability to inhibit pro-inflammatory cytokines.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Cytotoxicity in A549 and MCF-7 cell lines | |
| Anti-inflammatory | Inhibition of TNF-alpha production |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS): The nitro group can generate ROS, leading to oxidative stress in microbial cells or cancer cells.
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Membrane Disruption: The lipophilic nature of the thiophene ring allows for interaction with cell membranes, potentially leading to cell lysis in microbes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
- Nitro Group Impact : The 5-nitrothiophene moiety in the target compound and analogs is associated with antibacterial activity, likely due to nitroreductase-mediated activation .
- Aromatic Substituents : The pyridin-3-ylmethyl group in the target compound may enhance CNS penetration compared to phenyl or tosyl groups in analogs .
- Synthetic Efficiency : The target compound’s dual N-substitution (benzothiazole and pyridine) may reduce synthetic yields compared to single-substituted analogs (e.g., 73% yield for compound 1 vs. 42% purity for trifluoromethylphenyl analog) .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The nitro group in thiophene carboxamides enhances antibacterial activity but may increase metabolic instability .
- Heteroaromatic Moieties : Benzothiazole and pyridine rings improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors and antimicrobial agents .
- Solubility Modifiers: Alkylamino groups (e.g., dimethylaminoethyl in VU0500469) improve aqueous solubility, whereas sulfonyl groups (e.g., compound 1) may reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
